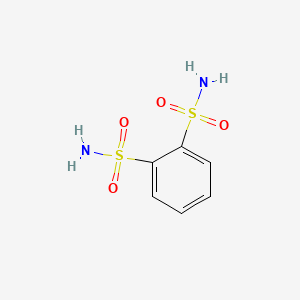

Benzene-1,2-disulfonamide

Descripción general

Descripción

Benzene-1,2-disulfonamide is a sulfonamide compound characterized by the presence of two sulfonamide groups attached to adjacent carbon atoms on a benzene ring. This compound is known for its inhibitory effects on bacterial enzymes, particularly carbonic anhydrase, which catalyzes the conversion of carbon dioxide and water to bicarbonate .

Mecanismo De Acción

Target of Action

Benzene-1,2-disulfonamide primarily targets the zinc enzyme carbonic anhydrase (CA) and bacterial enzymes . Carbonic anhydrase is a human enzyme that catalyzes the conversion of carbon dioxide and water to bicarbonate . The compound also has the ability to bind with nitro groups on proteins such as tetrahydrofolate reductase and cytochrome c oxidase .

Mode of Action

This compound interacts with its targets by binding to the active site of the enzymes and blocking their activity . This inhibitory action is particularly potent against anaerobic bacteria, possibly due to its ability to bind with nitro groups on proteins .

Biochemical Pathways

The inhibition of carbonic anhydrase by this compound affects several biochemical pathways. These include respiration and transport of CO2/bicarbonate between metabolizing tissues and the lungs, pH homeostasis, electrolyte secretion in a variety of tissues/organs, and biosynthetic reactions, such as lipogenesis, gluconeogenesis, and ureagenesis .

Result of Action

This compound has been shown to inhibit the growth of bacteria in vitro . It also acts as an efficient in vitro tumor cell growth inhibitor, with GI50 values of 10 nM- 35 pM against several leukemia, non-small cell lung cancer, ovarian, melanoma, colon, CNS, renal, prostate, and breast cancer cell lines .

Análisis Bioquímico

Biochemical Properties

Benzene-1,2-disulfonamide interacts with carbonic anhydrase, a key enzyme in the biochemical reaction of converting carbon dioxide and water to bicarbonate . The nature of this interaction involves the inhibition of the enzyme, thereby affecting the biochemical reaction .

Cellular Effects

This compound has been shown to inhibit the growth of bacteria in vitro . This suggests that it may influence cell function by impacting cellular metabolism and potentially affecting cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the active site of the bacterial enzyme carbonic anhydrase and blocking its activity . This inhibition can lead to changes in gene expression and enzyme activation or inhibition .

Metabolic Pathways

This compound is involved in the metabolic pathway of carbon dioxide conversion to bicarbonate, interacting with the enzyme carbonic anhydrase

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Benzene-1,2-disulfonamide can be synthesized through various methodsThe reaction typically involves the use of chlorosulfonic acid or sulfur trioxide as sulfonating agents, followed by the reaction with ammonia or amines to form the sulfonamide groups .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions: Benzene-1,2-disulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide groups to amines.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using catalysts like aluminum chloride.

Major Products Formed:

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted benzene derivatives.

Aplicaciones Científicas De Investigación

Benzene-1,2-disulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

Biology: The compound’s inhibitory effects on carbonic anhydrase make it valuable in studying enzyme kinetics and metabolic pathways.

Medicine: this compound has shown potential in inhibiting the growth of certain cancer cells and bacteria, making it a candidate for drug development.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Comparación Con Compuestos Similares

Benzene-1,3-disulfonamide: Similar structure but with sulfonamide groups on the 1 and 3 positions of the benzene ring.

Benzene-1,4-disulfonamide: Sulfonamide groups on the 1 and 4 positions.

Sulfanilamide: A simpler sulfonamide with only one sulfonamide group attached to the benzene ring

Uniqueness: Benzene-1,2-disulfonamide’s unique positioning of sulfonamide groups on adjacent carbon atoms allows for specific interactions with enzymes and other biological targets, making it distinct in its inhibitory properties and applications .

Actividad Biológica

Benzene-1,2-disulfonamide is a compound with various biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity, including its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

This compound has the molecular formula and is characterized by two sulfonamide groups attached to a benzene ring. This structure contributes to its solubility and reactivity in biological systems.

1. Inhibition of Oxidative Phosphorylation (OXPHOS)

Recent studies have highlighted the role of this compound as an inhibitor of oxidative phosphorylation, a critical process for ATP production in aerobic organisms. It has been shown to selectively inhibit Complex I of the mitochondrial electron transport chain, leading to reduced ATP synthesis and increased cytotoxicity in cancer cells reliant on aerobic metabolism .

Table 1: Summary of OXPHOS Inhibition Studies

| Compound | IC50 (µM) | Target | Effect on ATP Production |

|---|---|---|---|

| This compound | 0.58 | Complex I | Significant reduction |

| DX3-235 | 0.118 | Complex I | Major cytotoxic effect |

| DX3-234 | >30 | Complex I | Less potent |

2. Calcium Channel Modulation

This compound has also been implicated in modulating calcium channels, particularly L-type calcium channels. Research indicates that derivatives like 4-(2-aminoethyl)-benzenesulfonamide can decrease perfusion pressure by inhibiting these channels . The docking studies suggest interactions with specific amino acid residues on the calcium channel protein, which could lead to significant cardiovascular effects .

Cardiovascular Effects

In a controlled study examining the effects of various benzenesulfonamide derivatives on perfusion pressure, it was found that certain compounds significantly lowered perfusion pressure in a time-dependent manner. The results indicated that 4-(2-aminoethyl)-benzenesulfonamide reduced coronary resistance compared to other derivatives and control conditions .

Table 2: Effects on Perfusion Pressure

| Compound | Dose (nM) | Perfusion Pressure Change (%) |

|---|---|---|

| Control | - | 0 |

| This compound | 0.001 | -5 |

| 4-(2-aminoethyl)-benzenesulfonamide | 0.001 | -20 |

Toxicokinetics

The absorption, distribution, metabolism, and elimination (ADME) profile of benzene derivatives is crucial for understanding their biological activity. Benzene is known for its lipophilicity and ability to cross biological membranes easily. Studies indicate that benzene is absorbed via inhalation and distributed throughout lipid-rich tissues such as the liver and brain . Its metabolism primarily occurs in the liver through cytochrome P450 enzymes, leading to various metabolites that can exert toxic effects.

Propiedades

IUPAC Name |

benzene-1,2-disulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O4S2/c7-13(9,10)5-3-1-2-4-6(5)14(8,11)12/h1-4H,(H2,7,9,10)(H2,8,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJDZMZAZDFKMSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)N)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.